![molecular formula C15H12ClN5OS B2945856 2-(4-chlorophenyl)-N-(3-(methylthio)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396714-33-2](/img/structure/B2945856.png)
2-(4-chlorophenyl)-N-(3-(methylthio)phenyl)-2H-tetrazole-5-carboxamide
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It includes looking at the reactivity of the compound with different reagents .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, etc. Techniques like thermogravimetric analysis can be used .Scientific Research Applications
Antitumor Activity
The synthesis of tetrazole derivatives, including 2-(4-chlorophenyl)-N-(3-(methylthio)phenyl)-2H-tetrazole-5-carboxamide, has been linked to potential antitumor activities. These compounds are studied for their broad-spectrum antitumor properties, with some showing curative activity against specific leukemia lines. The mechanism of action for these compounds may involve acting as prodrug modifications that release active agents under certain conditions, highlighting their potential in cancer therapy research (Stevens et al., 1984).
COX-2 Inhibition
Molecular docking studies have been conducted to understand the orientation and interaction of tetrazole derivatives within the active site of the cyclooxygenase-2 (COX-2) enzyme. These studies, alongside bioassay studies, suggest that certain tetrazole compounds can act as COX-2 inhibitors. This is significant for developing anti-inflammatory drugs that target COX-2 with fewer side effects compared to traditional nonsteroidal anti-inflammatory drugs (Al-Hourani et al., 2015).
Antimicrobial Activities
Research on tetrazole derivatives also extends to their potential as antimicrobial agents. Some tetrazole compounds have been synthesized and evaluated for their inhibitory effects on bacterial and fungal growth. These studies show that certain derivatives exhibit significant antimicrobial activity, which could lead to the development of new antimicrobial drugs (Akbari et al., 2008).
Antibiofilm Properties
The anti-pathogenic activity of tetrazole derivatives against bacteria capable of forming biofilms has been investigated. Compounds with specific halogen substitutions on the phenyl ring have shown significant activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains. These findings suggest potential for tetrazole compounds in treating infections where biofilms are a contributing factor to pathogenicity and antibiotic resistance (Limban, Marutescu, & Chifiriuc, 2011).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-(4-chlorophenyl)-N-(3-methylsulfanylphenyl)tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN5OS/c1-23-13-4-2-3-11(9-13)17-15(22)14-18-20-21(19-14)12-7-5-10(16)6-8-12/h2-9H,1H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZAJMJISMZEBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-(3-(methylthio)phenyl)-2H-tetrazole-5-carboxamide |
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